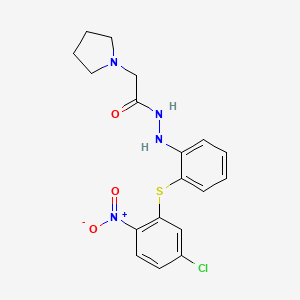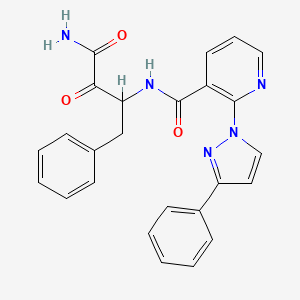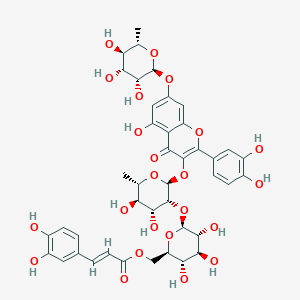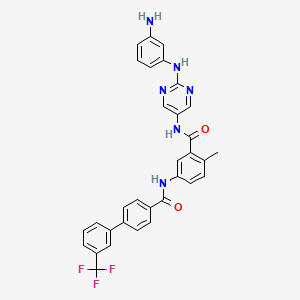
BLK degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BLK degrader 1 is a selective degrader of B lymphoid tyrosine kinase (BLK), a protein involved in the signaling pathways of various immune cells, including B cells and macrophages. This compound exhibits anticancer activity and is primarily used in cancer research .
Méthodes De Préparation
The synthetic routes and reaction conditions for BLK degrader 1 involve the preparation of 2,5-diaminopyrimidine derivatives. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Analyse Des Réactions Chimiques
BLK degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
BLK degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BLK in various chemical reactions.
Biology: Employed in the study of B cell signaling pathways and the role of BLK in immune cell function.
Medicine: Investigated for its potential anticancer properties and its role in the treatment of B cell malignancies.
Industry: Utilized in the development of new therapeutic agents targeting BLK .
Mécanisme D'action
BLK degrader 1 exerts its effects by selectively degrading BLK. The compound binds to BLK and promotes its ubiquitination and subsequent degradation by the proteasome. This leads to the inhibition of BLK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells .
Comparaison Avec Des Composés Similaires
BLK degrader 1 is unique in its selective degradation of BLK. Similar compounds include:
Edralbrutinib: A potent inhibitor of Bruton’s tyrosine kinase (BTK) with anticancer activity.
CGI-1746: A highly selective small-molecule BTK inhibitor.
CP-547632: An ATP-competitive dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR).
Ibrutinib: An irreversible inhibitor of BTK that selectively blocks B cell activation .
This compound stands out due to its specific targeting and degradation of BLK, making it a valuable tool in cancer research and therapeutic development.
Propriétés
Formule moléculaire |
C32H25F3N6O2 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
N-[2-(3-aminoanilino)pyrimidin-5-yl]-2-methyl-5-[[4-[3-(trifluoromethyl)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C32H25F3N6O2/c1-19-8-13-26(39-29(42)21-11-9-20(10-12-21)22-4-2-5-23(14-22)32(33,34)35)16-28(19)30(43)40-27-17-37-31(38-18-27)41-25-7-3-6-24(36)15-25/h2-18H,36H2,1H3,(H,39,42)(H,40,43)(H,37,38,41) |
Clé InChI |
MGJRUWHJBSOWPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CN=C(N=C4)NC5=CC=CC(=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


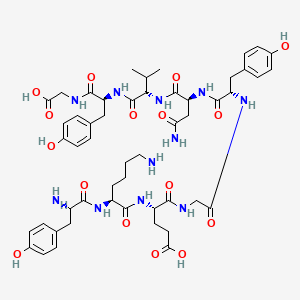
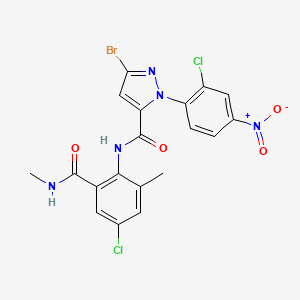
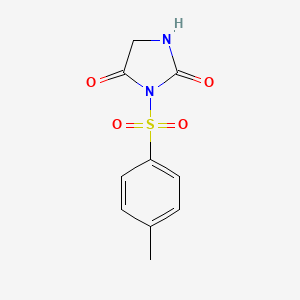
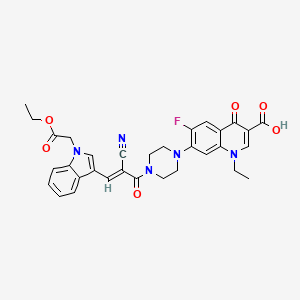
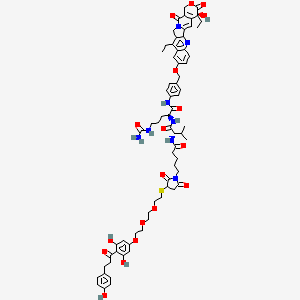
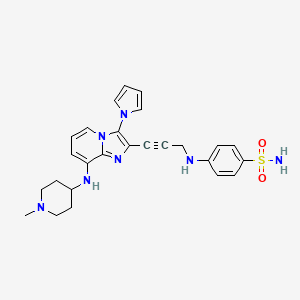
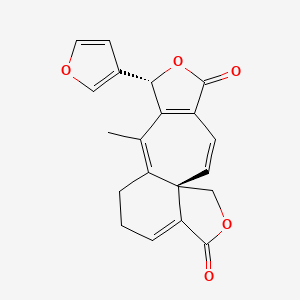
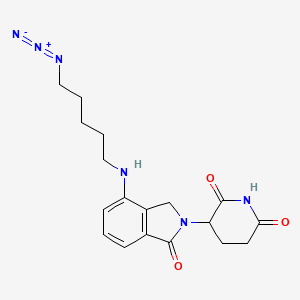
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
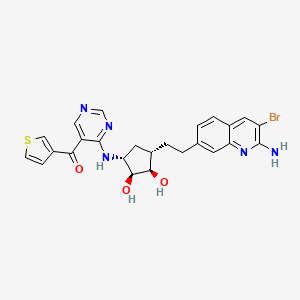
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
